Ergoterm OTGO

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

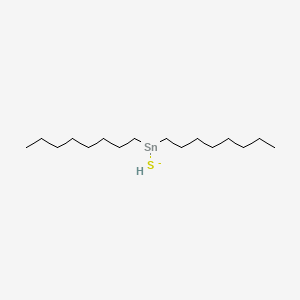

Ergoterm OTGO is a thermal stabilizer used primarily in the processing of polyvinyl chloride (PVC) and its copolymers. It is a composition of sulphuric octylstannous stabilizer with epoxidized soybean oil. This compound is recommended for the processing of PVC through calendering, extrusion, and injection methods. Due to its sulphur content, it should not be used with pigment stabilizers containing lead or cadmium .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ergoterm OTGO is synthesized by combining sulphuric octylstannous stabilizer with epoxidized soybean oil. The reaction conditions typically involve maintaining a controlled temperature and pressure to ensure the stability of the compound. The exact synthetic route and reaction conditions are proprietary to the manufacturer and are not publicly disclosed.

Industrial Production Methods

In industrial settings, this compound is produced in large batches under stringent quality control measures. The production process involves the precise mixing of the sulphuric octylstannous stabilizer with epoxidized soybean oil, followed by a series of purification steps to remove any impurities. The final product is an oily liquid of pale yellowish color, which may precipitate a small amount of white precipitate during storage .

Chemical Reactions Analysis

Types of Reactions

Ergoterm OTGO primarily undergoes substitution reactions due to the presence of reactive sulphur and tin atoms in its structure. These reactions are essential for its function as a thermal stabilizer in PVC processing.

Common Reagents and Conditions

Common reagents used in reactions with this compound include glycerol esters and salts of fatty acids. These reagents help enhance the stabilizing properties of this compound when used in PVC processing .

Major Products Formed

The major products formed from reactions involving this compound are stabilized PVC materials. These materials exhibit improved thermal stability and resistance to degradation, making them suitable for various industrial applications.

Scientific Research Applications

Ergoterm OTGO has several scientific research applications, particularly in the fields of chemistry and materials science. It is used to study the thermal stabilization of PVC and its copolymers, providing insights into the mechanisms of thermal degradation and stabilization. Additionally, this compound is used in the development of new PVC formulations with enhanced properties for industrial use .

Mechanism of Action

The mechanism of action of Ergoterm OTGO involves the stabilization of PVC by preventing the degradation of the polymer chains. The sulphuric octylstannous stabilizer component interacts with the PVC chains, forming stable complexes that inhibit the breakdown of the polymer. The epoxidized soybean oil component further enhances the stabilizing effect by providing additional protection against thermal degradation .

Comparison with Similar Compounds

Similar Compounds

Ergoterm OTGO-S: Similar to this compound, this compound is also a thermal stabilizer for PVC.

Other Sulphuric Octylstannous Stabilizers: These compounds share similar stabilizing properties but may differ in their specific formulations and applications.

Uniqueness

This compound is unique due to its specific composition of sulphuric octylstannous stabilizer with epoxidized soybean oil. This combination provides superior thermal stabilization properties compared to other stabilizers, making it highly effective in PVC processing .

Properties

CAS No. |

58229-88-2 |

|---|---|

Molecular Formula |

C16H35SSn- |

Molecular Weight |

378.2 g/mol |

IUPAC Name |

dioctyltin;sulfanide |

InChI |

InChI=1S/2C8H17.H2S.Sn/c2*1-3-5-7-8-6-4-2;;/h2*1,3-8H2,2H3;1H2;/p-1 |

InChI Key |

YTCJNRSXUHDMAJ-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCC[Sn]CCCCCCCC.[SH-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(Oleoyloxy)ethyl]-1,4-butanediyl dioleate](/img/structure/B12660810.png)

![2,2'-Methylenebis[4,6-diisopropylphenol]](/img/structure/B12660866.png)